molecular formula C7H4N2O5S B6597233 1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 2138157-71-6

1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No. B6597233
CAS RN: 2138157-71-6
M. Wt: 228.18 g/mol
InChI Key: GIMQDZWJFCKYDO-UHFFFAOYSA-N
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Description

1,1,3-Trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid, or 1,1,3-TTP for short, is a naturally occurring compound found in various organisms, including humans. It is a small molecule with a molecular weight of about 214.25 g/mol and it can be synthesized in the laboratory. 1,1,3-TTP has been studied extensively due to its potential applications in a variety of scientific fields.

Scientific Research Applications

1,1,3-TTP has been studied extensively due to its potential applications in various scientific fields. It has been found to have antifungal and antibacterial properties, which makes it a potential candidate for use in the development of new drugs and medical treatments. Additionally, 1,1,3-TTP has been studied for its potential use in the treatment of cancer and other diseases. It has also been studied for its potential use as an antioxidant, as it has been found to reduce oxidative stress in cells.

Mechanism of Action

The exact mechanism of action of 1,1,3-TTP is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and carbohydrates. Additionally, it is believed to inhibit the activity of certain enzymes involved in the synthesis of fatty acids. Finally, 1,1,3-TTP is also believed to interfere with cell signaling pathways, which could explain its potential as an antioxidant.
Biochemical and Physiological Effects
1,1,3-TTP has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, which could explain its potential use as an antibacterial and antifungal agent. Additionally, it has been found to reduce oxidative stress in cells, which could explain its potential use as an antioxidant. Finally, 1,1,3-TTP has been found to interfere with cell signaling pathways, which could explain its potential use in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1,1,3-TTP has a variety of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory, which makes it a useful tool for experimental research. Additionally, it has a variety of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. However, 1,1,3-TTP also has some limitations. For example, it has a short half-life in the body, which means that it must be administered frequently in order to maintain its effects. Additionally, it has the potential to interact with other drugs, which could lead to unwanted side effects.

Future Directions

1,1,3-TTP has a variety of potential future directions. One potential direction is to further study its potential as an antibacterial and antifungal agent in order to develop new drugs and medical treatments. Additionally, 1,1,3-TTP could be studied further for its potential use as an antioxidant in order to reduce oxidative stress in cells. Finally, 1,1,3-TTP could be studied further for its potential use in the treatment of various diseases, such as cancer.

Synthesis Methods

1,1,3-TTP can be synthesized in the laboratory using a variety of methods. One method involves the reaction of 1,3-dichloro-2H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid with potassium hydroxide in the presence of a base catalyst. This reaction results in the formation of 1,1,3-TTP. Additionally, 1,1,3-TTP can also be synthesized using a reaction between 1,2-dichloro-3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid and sodium hydroxide in the presence of a base catalyst.

properties

IUPAC Name

1,1,3-trioxo-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O5S/c10-6-5-4(15(13,14)9-6)1-3(2-8-5)7(11)12/h1-2H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMQDZWJFCKYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1S(=O)(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138157-71-6
Record name 1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid
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